molecular formula C10H9ClO3 B1395889 3-Oxo-4-(2-chlorophenyl)butanoic acid CAS No. 219975-11-8

3-Oxo-4-(2-chlorophenyl)butanoic acid

Cat. No.: B1395889
CAS No.: 219975-11-8
M. Wt: 212.63 g/mol
InChI Key: RFUFPERQWYOWKM-UHFFFAOYSA-N
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Description

3-Oxo-4-(2-chlorophenyl)butanoic acid is a chlorophenyl-functionalized β-keto acid of interest in synthetic organic chemistry. Compounds within this structural class serve as valuable intermediates for the synthesis of more complex molecules. Related 4-oxo-4-phenylbutanoic acid analogues have been used in kinetic and mechanistic studies of oxidation reactions, suggesting potential applications in exploring novel synthetic pathways and reaction mechanisms . As a β-keto acid, this compound features reactive sites at both the ketone and carboxylic acid functional groups. The presence of the ortho-chlorophenyl group can influence the compound's steric and electronic properties, which may be exploited to direct regioselectivity in chemical transformations. Researchers utilize such scaffolds in constructing heterocycles, fine chemicals, and for investigating structure-activity relationships. This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

219975-11-8

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-oxobutanoic acid

InChI

InChI=1S/C10H9ClO3/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4H,5-6H2,(H,13,14)

InChI Key

RFUFPERQWYOWKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)CC(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CC(=O)O)Cl

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

3-Oxo-4-(2-chlorophenyl)butanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:

  • Building Block : It is used as a precursor in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
  • Reactivity : The ketone and carboxylic acid functional groups enable diverse reactions such as:
    • Condensation Reactions : Forming larger molecular structures.
    • Reduction Reactions : Converting the ketone to alcohols.
    • Substitution Reactions : Modifying the chlorophenyl group for further functionalization.

Biological Research

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : Studies have shown that compounds similar to this one can inhibit enzymes involved in critical metabolic pathways, including kynurenine 3-hydroxylase (KYN-3-OHase). This enzyme plays a role in neurodegenerative diseases by regulating the metabolism of tryptophan to neuroactive metabolites .

Potential Therapeutic Applications

The inhibition of KYN-3-OHase suggests that this compound may have therapeutic potential in treating conditions such as:

  • Neurodegenerative Diseases : Including Alzheimer's disease, Huntington's disease, and Parkinson's disease. The modulation of kynurenine metabolism could help mitigate neurotoxic effects associated with these conditions .

Case Study 1: Kynurenine Pathway Modulation

A study investigated the effects of various derivatives of 4-oxo-butanoic acids on KYN-3-OHase activity. Results indicated that certain derivatives significantly inhibited the enzyme, leading to increased levels of kynurenic acid, which has neuroprotective properties .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound revealed that modifications to the chlorophenyl group could enhance biological activity and selectivity towards specific enzymes involved in metabolic pathways .

Industrial Applications

In industrial settings, this compound is utilized for:

  • Production of Specialty Chemicals : Its ability to act as a versatile intermediate allows for its use in creating specialty chemicals that have applications in pharmaceuticals and agrochemicals.

Summary Table of Applications

Application AreaDescription
Organic SynthesisServes as a building block for complex organic molecules.
Biological ResearchPotential enzyme inhibitor with implications for neurodegenerative disease treatment.
Industrial ProductionUsed in the synthesis of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 3-Oxo-4-(2-chlorophenyl)butanoic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Differences References
This compound C₁₀H₉ClO₃ ~228.63 2-chlorophenyl, 3-oxo Reference compound -
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid C₁₁H₁₁ClO₃ 226.66 4-chlorophenyl, 3-methyl, 4-oxo Methyl group at C3, 4-Cl substitution
3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid C₁₀H₇F₃O₃ 232.16 2,4,5-trifluorophenyl, 3-oxo Fluorine substituents (enhanced electronegativity)
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid C₁₆H₁₁ClO₃ 286.71 3-chlorophenyl at C2, phenyl at C4 Additional phenyl group at C4
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid C₁₁H₁₀ClNO₃ 239.66 3-chloro-2-methylphenylamino, 4-oxo Amino group introduces hydrogen bonding

Physicochemical Properties

  • Polarity and Solubility: The 2-chlorophenyl group in the target compound increases lipophilicity compared to non-halogenated analogs.
  • Acidity: The 3-oxo group enhances acidity (pKa ~3–4) relative to unsubstituted butanoic acid (pKa ~4.8). Fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivative) exhibit stronger electron-withdrawing effects, further lowering pKa .
  • Thermal Stability : Compounds with bulky substituents (e.g., 4-phenyl in ) show higher melting points due to increased crystalline packing efficiency .

Key Research Findings

Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) exhibit enhanced metabolic stability due to stronger C–F bonds, making them candidates for prolonged drug action .

Analytical Challenges: Volatile analogs like 3-methyl butanoic acid () are detectable via SPME-Arrow–GC–MS, but non-volatile derivatives like the target compound require LC-MS or NMR for characterization .

Toxicity Considerations: Chlorinated aromatic compounds may pose bioaccumulation risks, necessitating rigorous toxicity profiling. Amino-substituted derivatives () could form reactive metabolites, requiring further safety studies .

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